Cas no 2034313-32-9 (3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea)

3-(5-Cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea is a synthetic urea derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a cyclopropyl-substituted pyridine moiety and a methoxyphenyl group, which may confer selective binding properties in biological systems. The compound's unique scaffold suggests utility as an intermediate in the development of kinase inhibitors or other small-molecule therapeutics, owing to its hydrogen-bonding capacity and steric profile. Its stability under physiological conditions and synthetic accessibility make it a candidate for further pharmacological evaluation. The presence of both aromatic and aliphatic components allows for versatile derivatization, enabling structure-activity relationship studies in drug discovery programs.
3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea structure
2034313-32-9 structure
Product Name:3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea
CAS No:2034313-32-9
MF:C17H19N3O2
MW:297.351663827896
CID:6316427
PubChem ID:122162873
Update Time:2025-06-08

3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea
    • 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(4-methoxyphenyl)urea
    • 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methoxyphenyl)urea
    • 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea
    • 2034313-32-9
    • AKOS032464124
    • F6573-5024
    • Inchi: 1S/C17H19N3O2/c1-22-16-6-4-15(5-7-16)20-17(21)19-10-12-8-14(11-18-9-12)13-2-3-13/h4-9,11,13H,2-3,10H2,1H3,(H2,19,20,21)
    • InChI Key: HUSAWIRYWSBVQD-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(=CC=1)OC)NCC1=CN=CC(=C1)C1CC1

Computed Properties

  • Exact Mass: 297.147726857g/mol
  • Monoisotopic Mass: 297.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63.2Ų

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Additional information on 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea

3-(5-Cyclopropylpyridin-3-yl)methyl-1-(4-Methoxyphenyl)urea: A Comprehensive Overview

3-(5-Cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea (CAS No. 2034313-32-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This urea derivative, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the modulation of specific protein interactions and signaling pathways. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential therapeutic applications.

The chemical structure of 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea is defined by a urea moiety linked to a 4-methoxyphenyl group and a 5-cyclopropylpyridin-3-ylmethyl group. The presence of these functional groups imparts distinct physicochemical properties to the molecule, which are crucial for its biological activity. The cyclopropyl ring, in particular, is known for its rigidity and ability to influence the conformational flexibility of the molecule, thereby affecting its binding affinity to target proteins.

The synthesis of 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea typically involves multi-step reactions, starting from readily available starting materials. One common approach is to first synthesize the 5-cyclopropylpyridine derivative and then couple it with an appropriate isocyanate or amine to form the urea linkage. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.

In terms of biological activity, 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea has been extensively studied for its potential as a modulator of various protein-protein interactions (PPIs). PPIs play a critical role in numerous cellular processes, including signal transduction, gene regulation, and cell cycle control. By selectively disrupting or enhancing these interactions, small molecules like 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea can offer new therapeutic strategies for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Recent studies have highlighted the ability of 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea to inhibit specific kinases involved in cancer progression. Kinases are enzymes that play a central role in cell signaling pathways and are often dysregulated in cancer cells. The compound has been shown to selectively bind to and inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines. These findings suggest that 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea could be a valuable lead compound for the development of novel anticancer drugs.

Beyond its anticancer properties, 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea has also demonstrated potential in neurodegenerative disease research. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of misfolded proteins and disrupted cellular processes. The compound's ability to modulate PPIs involved in protein folding and degradation pathways makes it a promising candidate for further investigation in this area.

In addition to its therapeutic potential, 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea has been evaluated for its safety profile and pharmacokinetic properties. Preclinical studies have shown that the compound exhibits favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring that the compound can effectively reach its target site in vivo.

To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea in human subjects. Early-phase clinical trials have demonstrated promising results, with the compound showing good tolerability and preliminary evidence of efficacy in treating certain cancers and neurodegenerative diseases.

In conclusion, 3-(5-cyclopropylpyridin-3-yl)methyl-1-(4-methoxyphenyl)urea (CAS No. 2034313-32-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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